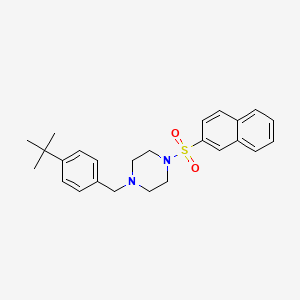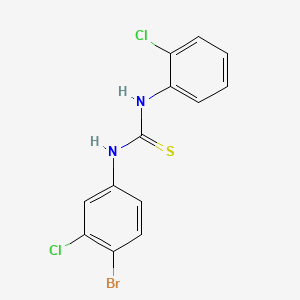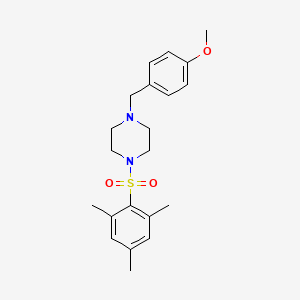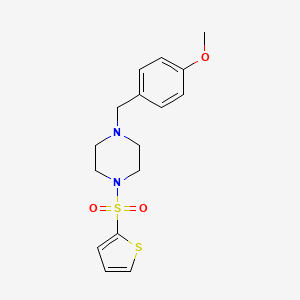![molecular formula C23H32N2O3S B4283298 1-(4-methoxybenzyl)-4-[(pentamethylphenyl)sulfonyl]piperazine](/img/structure/B4283298.png)
1-(4-methoxybenzyl)-4-[(pentamethylphenyl)sulfonyl]piperazine
描述
1-(4-methoxybenzyl)-4-[(pentamethylphenyl)sulfonyl]piperazine, also known as PMSF, is a chemical compound that is widely used in scientific research. It is a potent inhibitor of serine proteases, which are enzymes that play a crucial role in various biological processes. PMSF is used in various applications such as protein purification, enzyme assays, and cell lysis.
作用机制
1-(4-methoxybenzyl)-4-[(pentamethylphenyl)sulfonyl]piperazine inhibits serine proteases by forming a covalent bond with the active site of the enzyme. The sulfonyl group of 1-(4-methoxybenzyl)-4-[(pentamethylphenyl)sulfonyl]piperazine reacts with the hydroxyl group of the serine residue in the active site of the enzyme, forming a stable covalent bond. This covalent bond irreversibly inactivates the enzyme, preventing it from catalyzing its substrate.
Biochemical and Physiological Effects:
1-(4-methoxybenzyl)-4-[(pentamethylphenyl)sulfonyl]piperazine has no known biochemical or physiological effects in vivo. It is rapidly hydrolyzed in aqueous solutions and does not accumulate in the body. However, in vitro, 1-(4-methoxybenzyl)-4-[(pentamethylphenyl)sulfonyl]piperazine can inhibit various serine proteases, including trypsin, chymotrypsin, and thrombin. 1-(4-methoxybenzyl)-4-[(pentamethylphenyl)sulfonyl]piperazine also inhibits acetylcholinesterase, an enzyme that degrades the neurotransmitter acetylcholine.
实验室实验的优点和局限性
1-(4-methoxybenzyl)-4-[(pentamethylphenyl)sulfonyl]piperazine is a potent and selective inhibitor of serine proteases. It is easy to use and does not require any special equipment. 1-(4-methoxybenzyl)-4-[(pentamethylphenyl)sulfonyl]piperazine is also stable in aqueous solutions, making it suitable for use in various applications. However, 1-(4-methoxybenzyl)-4-[(pentamethylphenyl)sulfonyl]piperazine has some limitations. It is not effective against all serine proteases, and some enzymes may require higher concentrations of 1-(4-methoxybenzyl)-4-[(pentamethylphenyl)sulfonyl]piperazine for complete inhibition. 1-(4-methoxybenzyl)-4-[(pentamethylphenyl)sulfonyl]piperazine is also a reactive compound and can react with other functional groups in the sample, leading to false-positive results.
未来方向
There are several future directions for 1-(4-methoxybenzyl)-4-[(pentamethylphenyl)sulfonyl]piperazine research. One area of interest is the development of more potent and selective serine protease inhibitors. Another area of interest is the use of 1-(4-methoxybenzyl)-4-[(pentamethylphenyl)sulfonyl]piperazine in drug discovery. 1-(4-methoxybenzyl)-4-[(pentamethylphenyl)sulfonyl]piperazine can be used to identify potential drug targets by inhibiting serine proteases that are involved in various diseases. Additionally, 1-(4-methoxybenzyl)-4-[(pentamethylphenyl)sulfonyl]piperazine can be used to screen libraries of compounds for potential serine protease inhibitors. Finally, 1-(4-methoxybenzyl)-4-[(pentamethylphenyl)sulfonyl]piperazine can be used in neuroscience research to study the role of acetylcholinesterase in various neurological disorders.
科学研究应用
1-(4-methoxybenzyl)-4-[(pentamethylphenyl)sulfonyl]piperazine is widely used in scientific research as a serine protease inhibitor. It is commonly used in protein purification to prevent proteolytic degradation of the target protein. 1-(4-methoxybenzyl)-4-[(pentamethylphenyl)sulfonyl]piperazine is also used in enzyme assays to inhibit serine proteases that may interfere with the assay. In cell lysis, 1-(4-methoxybenzyl)-4-[(pentamethylphenyl)sulfonyl]piperazine is used to prevent proteolytic degradation of proteins during the lysis process. Additionally, 1-(4-methoxybenzyl)-4-[(pentamethylphenyl)sulfonyl]piperazine is used in neuroscience research to inhibit acetylcholinesterase, an enzyme that degrades the neurotransmitter acetylcholine.
属性
IUPAC Name |
1-[(4-methoxyphenyl)methyl]-4-(2,3,4,5,6-pentamethylphenyl)sulfonylpiperazine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H32N2O3S/c1-16-17(2)19(4)23(20(5)18(16)3)29(26,27)25-13-11-24(12-14-25)15-21-7-9-22(28-6)10-8-21/h7-10H,11-15H2,1-6H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UHQGQYLRQPCFQW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=C(C(=C1C)C)S(=O)(=O)N2CCN(CC2)CC3=CC=C(C=C3)OC)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H32N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![1-(4-tert-butylbenzyl)-4-[(4-tert-butylphenyl)sulfonyl]piperazine](/img/structure/B4283220.png)
![1-(4-tert-butylbenzyl)-4-[(4-methylphenyl)sulfonyl]piperazine](/img/structure/B4283221.png)
![1-(4-tert-butylbenzyl)-4-[(3,4-dimethoxyphenyl)sulfonyl]piperazine](/img/structure/B4283226.png)
![1-(4-tert-butylbenzyl)-4-[(2,5-dimethoxyphenyl)sulfonyl]piperazine](/img/structure/B4283234.png)
![1-(4-tert-butylbenzyl)-4-[(4-methoxyphenyl)sulfonyl]piperazine](/img/structure/B4283239.png)
![1-(4-tert-butylbenzyl)-4-[(4-ethylphenyl)sulfonyl]piperazine](/img/structure/B4283241.png)


![N-(3-chloro-2-methylphenyl)-2-({5-[1-(phenylsulfonyl)-3-piperidinyl]-4-propyl-4H-1,2,4-triazol-3-yl}thio)acetamide](/img/structure/B4283263.png)


![1-[(5-bromo-2-thienyl)sulfonyl]-4-(4-methoxybenzyl)piperazine](/img/structure/B4283300.png)
![1-[(2,5-dimethoxyphenyl)sulfonyl]-4-(4-methoxybenzyl)piperazine](/img/structure/B4283312.png)